molecular formula C18H29BN2O4 B8177511 ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate

Cat. No.: B8177511
M. Wt: 348.2 g/mol
InChI Key: PPIVJZJXBQYJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate typically involves the reaction of a cyclohexanecarboxylate derivative with a pyrazole derivative that contains the dioxaborolane group. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane ring yields boronic acids, while reduction of the ester group yields alcohols .

Scientific Research Applications

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
  • Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate is unique due to its combination of a cyclohexanecarboxylate backbone with a pyrazole ring and a boron-containing dioxaborolane group. This unique structure imparts specific reactivity and binding properties that are not found in other similar compounds .

Properties

IUPAC Name

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O4/c1-6-23-16(22)13-7-9-15(10-8-13)21-12-14(11-20-21)19-24-17(2,3)18(4,5)25-19/h11-13,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIVJZJXBQYJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.